molecular formula C8H10N4S B13485005 3-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thiophen-2-amine

3-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thiophen-2-amine

Cat. No.: B13485005
M. Wt: 194.26 g/mol
InChI Key: RJMGLFUFVOABSP-UHFFFAOYSA-N
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Description

3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine is a heterocyclic compound that features a triazole ring fused with a thiophene ring

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

3-(4,5-dimethyl-1,2,4-triazol-3-yl)thiophen-2-amine

InChI

InChI=1S/C8H10N4S/c1-5-10-11-8(12(5)2)6-3-4-13-7(6)9/h3-4H,9H2,1-2H3

InChI Key

RJMGLFUFVOABSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C2=C(SC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with thiophene-2-amine under specific conditions. One common method involves the use of a catalyst such as iodine in the presence of an oxidizing agent . The reaction is carried out under controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines; reactions often require a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity . The thiophene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine is unique due to the combination of the triazole and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science.

Biological Activity

The compound 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities. The triazole ring is known for its ability to interact with various biological macromolecules, making it a promising scaffold in medicinal chemistry. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine can be represented as follows:

Property Details
Molecular Formula C8H10N4S
IUPAC Name 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine
CAS Number To be determined

The biological activity of triazole compounds is often attributed to their ability to act as enzyme inhibitors or ligands for receptors. The mechanism of action for 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine may involve:

  • Enzyme Inhibition : The triazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their function.
  • Receptor Interaction : The compound may bind to specific receptors in the body, modulating biological responses.

Biological Activities

Research has indicated several potential biological activities associated with 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine:

Antimicrobial Activity

Studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Triazole compounds have been tested against various bacterial strains and fungi.

Anticancer Properties

The compound's structural features suggest potential anticancer activity:

  • In vitro studies have demonstrated that derivatives with the triazole moiety can inhibit cancer cell proliferation.

Research Findings and Case Studies

Several studies have explored the biological activity of triazole derivatives similar to 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine:

  • Enzyme Inhibition Studies :
    • A study reported that triazole compounds showed IC50 values in the nanomolar range against specific enzyme targets (e.g., urease), indicating potent inhibitory effects .
  • Antiproliferative Activity :
    • Research on related triazole compounds demonstrated significant antiproliferative effects on various cancer cell lines (e.g., HeLa cells), with IC50 values ranging from 9.6 µM to 41 µM .

Data Table: Summary of Biological Activities

Activity Type Observed Effects IC50 Values (µM) References
AntimicrobialInhibition of bacterial growthVaries by strain ,
AnticancerInhibition of cell proliferation9.6 - 41
Enzyme InhibitionUrease inhibition< 0.0019

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